2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide
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Description
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide is a useful research compound. Its molecular formula is C28H27F3N4O4 and its molecular weight is 540.543. The purity is usually 95%.
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Scientific Research Applications
Luminescent Properties and Electron Transfer
Research on naphthalimides with piperazine substituents has revealed interesting luminescent properties and photo-induced electron transfer mechanisms. These findings suggest potential applications in the development of pH sensors and fluorescence quenching materials, which could be useful in various scientific and industrial applications (Gan et al., 2003).
Antimicrobial and Anticancer Activities
A study on derivatives of 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide has shown significant antimicrobial and anticancer activities. These findings highlight the potential of such compounds in the development of new antimicrobial agents and cancer therapeutics, indicating a broad area of research applications (Mehta et al., 2019).
Synthesis of Benzoxazines
Research on the synthesis of 1,3-benzoxazine derivatives through a novel three-component reaction in water suggests applications in the development of new synthetic methodologies for heterocyclic compounds. Such methods could be valuable in the pharmaceutical industry for the efficient synthesis of complex molecules (Rostami-Charati, 2013).
Properties
IUPAC Name |
2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27F3N4O4/c29-28(30,31)39-23-10-2-1-5-20(23)17-32-24(36)18-34-13-11-33(12-14-34)15-16-35-26(37)21-8-3-6-19-7-4-9-22(25(19)21)27(35)38/h1-10H,11-18H2,(H,32,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHBVJDOZFZHKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCC5=CC=CC=C5OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F3N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.